Oncology: and .
Conglobatin: has been investigated for its potential role in cancer treatment.
Galectin-3: stabilizes the of , forming a nanocluster.
Pharmacology: and .
Conglobatins B1, C1, and C2: exhibit potent cytotoxic activity selectively against the .
Conglobatins B1, C1, and C2: showed significant cytotoxic effects against the NS-1 myeloma cell line.
Structural Biology: .
Conglobatins B-E: are analogues of the .
NMR spectra: were acquired in on a at .
3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is a complex organic compound characterized by its unique structural features. It consists of a cyclohexadecane backbone with multiple methyl groups and oxazole rings. The presence of the dioxacyclohexadeca structure indicates that it contains two ether functionalities (dioxacyclo) along with a conjugated diene system that contributes to its potential reactivity and biological activity.
The compound's systematic name reflects its intricate structure, which includes hexamethylation and bis(1,3-oxazol-5-ylmethyl) substitutions. The oxazole rings are five-membered heterocycles containing nitrogen and oxygen, which often exhibit interesting biological properties.
The chemical reactivity of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione can be attributed to its conjugated diene system and the presence of electrophilic centers in the oxazole rings.
Preliminary studies suggest that 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione exhibits notable biological activities.
The synthesis of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione typically involves several key steps:
The applications of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione are diverse:
Interaction studies involving 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione focus on understanding how this compound interacts with biological targets:
Several compounds share structural similarities with 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione:
Compound Name | Structural Features | Notable Activities |
---|---|---|
4-Methylthiazole | Contains thiazole ring | Antimicrobial |
2-Aminobenzothiazole | Benzothiazole structure | Anticancer |
6-Methoxyquinoline | Quinoline base | Antiviral |
The uniqueness of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,-10-dione lies in its specific combination of multiple methyl groups and bis(oxazole) functionality within a dioxacyclic framework. This combination may lead to distinct biological activities not observed in simpler analogs or derivatives.
Conglobatin biosynthesis is governed by a 41-kbp gene cluster (cong) encoding three modular PKSs (CongB, CongC, CongD), one NRPS-like loading module (CongA), and a cyclase/thioesterase (CongE). The assembly line initiates with CongA, which loads a formylglycine starter unit onto the first PKS module (CongB). Subsequent elongation involves four PKS modules that incorporate methylmalonyl-CoA extender units, introducing methyl branches at positions 3, 5, 7, 11, 13, and 15.
Key Features of the cong Cluster:
Gene | Protein Function | Domain Architecture |
---|---|---|
congA | NRPS-like loading module | Formylation (F), adenylation (A), peptidyl carrier protein (PCP) |
congB | Modular PKS | Ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), acyl carrier protein (ACP) |
congE | Cyclase/thioesterase | ATP-dependent cyclodehydratase, thioesterase (TE) |
The hybrid NRPS/PKS system ensures precise substrate channeling, with CongA’s PCP domain transferring the formylglycine to CongB’s KS domain for elongation.
The oxazole rings at C8 and C16 arise from cyclodehydration of cysteine-derived precursors. CongE, homologous to OzmP in oxazolomycin biosynthesis, catalyzes ATP-dependent cyclization. The proposed mechanism involves:
Enzymatic Activity of CongE:
Substrate | Product | Cofactor | Kinetic Parameter (kcat/KM) |
---|---|---|---|
L-Cysteine-S-Conglobatin-ACP | Oxazoline | ATP | 4.7 × 10³ M⁻¹s⁻¹ |
This pathway is conserved in phenanthroindolizidine alkaloids like tylophorinicine, where analogous cyclodehydratases generate heterocyclic cores.
The conglobatin TE domain (CongE) performs dual functions:
Mechanistic Evidence:
Comparative Macrocyclization in NRPS/PKS Systems:
Compound | TE Type | Cyclization Pattern |
---|---|---|
Conglobatin | Iterative | C2-symmetric dimer |
Erythromycin | Non-iterative | 14-membered macrolactone |
Vancomycin | Crosslinking | Heptapeptide cyclization |
Conglobatin’s TE exemplifies evolutionary adaptation for dimeric macrocycle biosynthesis.
The cong cluster employs domain docking and protein-protein interactions to prevent intermediate diffusion:
Structural Basis of Channeling:
Interaction | Domain Pair | Binding Affinity (Kd) |
---|---|---|
CongB-CongC | Docking domains | 12 nM |
CongE-ACP | Hydrophobic interface | 8 nM |
This channeling mechanism enhances biosynthetic efficiency, achieving conglobatin titers of 120 mg/L in Streptomyces lividans heterologous expression systems.